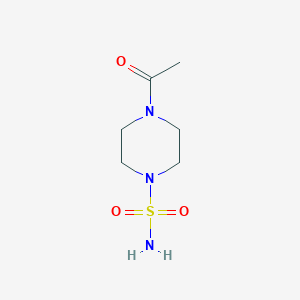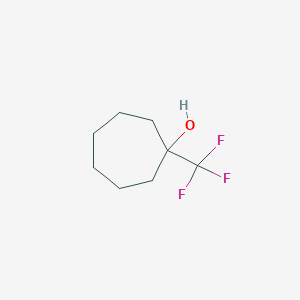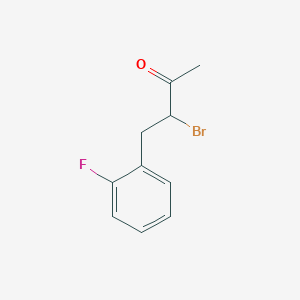
3-Bromo-4-(2-fluorophenyl)butan-2-one
Vue d'ensemble
Description
3-Bromo-4-(2-fluorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10BrFO. It has a molecular weight of 245.09 . The IUPAC name for this compound is 3-bromo-4-(2-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(2-fluorophenyl)butan-2-one was analyzed by X-ray diffraction . The compound was crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are: a = 27.795 (3) Å, b = 3.9690 (4) Å, c = 11.3703 (11) Å, α = 90°, β = 93.290 (2)°, γ = 90° and Z = 4 .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
3-Bromo-4-(2-fluorophenyl)butan-2-one has been utilized in the synthesis of compounds with potential antitumor activities. For instance, it was used in the synthesis of 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine, which demonstrated good antitumor activity against the Hela cell line (Peng, 2012).
Synthesis of Biologically Active Compounds
The compound is also an important intermediate in the synthesis of other biologically active compounds. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline, serves as a key intermediate in creating various active molecules (Wang et al., 2016).
Nanoparticle Synthesis
In the field of nanotechnology, this compound has been employed in the synthesis of nanoparticles. For instance, heterodifunctional polyfluorenes with applications in bright and tunable fluorescence emission nanoparticles have been created using related bromo and fluoro compounds (Fischer et al., 2013).
Organic Synthesis Building Block
3-Bromo-4-(2-fluorophenyl)butan-2-one is also investigated as a building block in organic synthesis. It has been utilized in reactions with primary amines to yield aza-heterocycles and with activated methylene compounds to form carbocycles (Westerlund et al., 2001).
Synthesis of Potential Antimicrobial Agents
The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which were screened for antimicrobial activity, demonstrating its role in creating potential new drugs (Doraswamy & Ramana, 2013).
Synthesis of Fluorinated Chromones
In pharmaceutical research, 3-Bromo-4-(2-fluorophenyl)butan-2-one was used in the synthesis of fluorinated chromones, which were then tested for their antimicrobial activities (Jagadhani et al., 2014).
Propriétés
IUPAC Name |
3-bromo-4-(2-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)9(11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGERWDDYWDRTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-fluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)
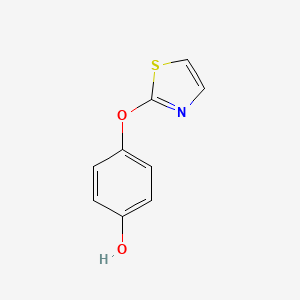
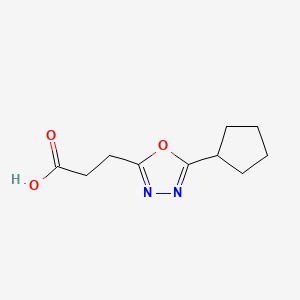
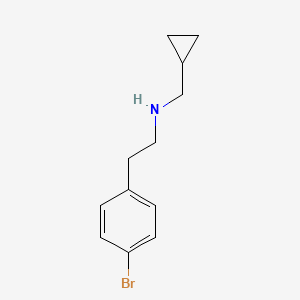
![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
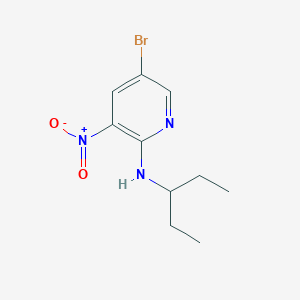
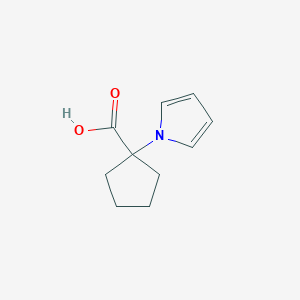
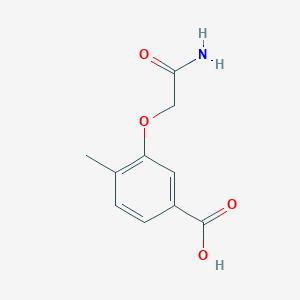


![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

